METHYL 3-(AZIDOMETHYL)FURAN-2-CARBOXYLATE
Description
Structure
3D Structure
Properties
CAS No. |
182815-73-2 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methyl 3-(azidomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H7N3O3/c1-12-7(11)6-5(2-3-13-6)4-9-10-8/h2-3H,4H2,1H3 |
InChI Key |
WTEZGWGTJMEWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CN=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Azidomethyl Furan 2 Carboxylate and Analogous Compounds
Precursors and Starting Materials for Furan-2-carboxylate (B1237412) Derivatives
Derivatization from Furfural (B47365) and Bio-based Feedstocks
The synthesis of furan-2-carboxylate derivatives often begins with precursors derived from renewable biomass. researchgate.netacs.orgrsc.orgacs.org Furfural, a key platform chemical, is produced on an industrial scale from lignocellulosic biomass, such as agricultural residues and wood waste. researchgate.netrsc.org This makes it a sustainable and attractive starting material for a variety of furan (B31954) compounds. researchgate.net
One common pathway involves the oxidation of furfural to 2-furoic acid, which can then be esterified to yield furan-2-carboxylates. rsc.org Various catalytic systems have been developed for the oxidation of furfural, demonstrating the versatility of this bio-based feedstock. nih.govresearchgate.net
Another significant bio-based feedstock is 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from the dehydration of carbohydrates like fructose (B13574) and glucose. rsc.org HMF is a versatile building block with two functional groups that can be selectively modified to produce a range of furan derivatives, including those with a carboxylate group at the C2 position. rsc.org For instance, the oxidation of HMF can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bio-based polymers. acs.orgtue.nl
Marine biomass is also a source of precursors for furan derivatives. nih.govacs.org Carbohydrates from marine sources, such as galactose from agarose, can be converted into galactaric acid. nih.govacs.org This can then be used to produce furan-2,5-dicarboxylic acid esters. nih.govacs.org
Preparation of Methyl Furan-2-carboxylate Scaffold
The methyl furan-2-carboxylate scaffold is a key intermediate in the synthesis of more complex furan derivatives. guidechem.comsigmaaldrich.com It is commonly prepared through the esterification of 2-furoic acid with methanol (B129727). This reaction is typically acid-catalyzed.
Several methods exist for the synthesis of methyl furan-2-carboxylate, many of which utilize furfural as the starting material. guidechem.com One approach involves the selective oxidation of furfural in the presence of methanol, using a supported nano-gold catalyst. guidechem.com This method has shown high conversion rates of furfural and high selectivity for the desired methyl furan-2-carboxylate. guidechem.com
Alternative methods include catalysis with hydrogen peroxide and concentrated sulfuric acid, or the use of solid superacid catalysts. guidechem.com While effective, these methods can have drawbacks such as the cost and hazards associated with hydrogen peroxide, and the corrosive nature of sulfuric acid. guidechem.com
The following table summarizes different synthetic methods for the preparation of the methyl furan-2-carboxylate scaffold.
| Starting Material | Catalyst/Reagents | Key Features | Yield |
|---|---|---|---|
| Furfural | Supported nano-gold, K₂CO₃, O₂ | Selective oxidation in methanol. | 98.72% selectivity |
| Furfural | N-hydroxyphthalimide, H₂O₂ | Reaction in methanol at room temperature. | 38.6% yield |
| 2-Furoic Acid | Methanol, Acid Catalyst | Standard esterification reaction. | - |
Introduction of the Azidomethyl Moiety
Nucleophilic Substitution Reactions with Azide (B81097) Sources
The introduction of an azidomethyl group onto a molecule is often achieved through a nucleophilic substitution reaction. tutorchase.com This typically involves reacting a suitable precursor, such as a halomethyl or tosyloxymethyl derivative, with an azide salt like sodium azide (NaN₃). tutorchase.com The azide ion (N₃⁻) acts as a nucleophile, displacing the leaving group (e.g., halide or tosylate) to form the corresponding organic azide. tutorchase.com
This reaction is a common and effective method for creating a carbon-nitrogen bond and introducing the azide functionality. tutorchase.com The reaction conditions, such as the choice of solvent, can influence the reaction rate and outcome. Polar solvents are generally preferred to dissolve the azide salt and facilitate the nucleophilic attack. tutorchase.com
In the context of synthesizing METHYL 3-(AZIDOMETHYL)FURAN-2-CARBOXYLATE, a precursor such as methyl 3-(bromomethyl)furan-2-carboxylate or methyl 3-(chloromethyl)furan-2-carboxylate would be reacted with an azide source. The azide ion would then displace the bromide or chloride ion to yield the desired product.
Strategies for Regioselective Azidation at the 3-Position
Achieving regioselective functionalization of the furan ring, particularly at the 3-position, can be challenging due to the typical reactivity patterns of the furan nucleus, which favor substitution at the 2- and 5-positions. nih.gov Therefore, strategies for the regioselective introduction of a functional group at the 3-position that can be converted to an azidomethyl group are crucial.
One approach involves starting with a furan derivative that already has a substituent at the 3-position which can be elaborated into an azidomethyl group. For example, a precursor like 3-furancarbaldehyde could potentially be used. mdpi.com This aldehyde could undergo reduction to the corresponding alcohol, followed by conversion to a halide or sulfonate ester, and finally nucleophilic substitution with an azide source.
Another strategy involves the use of directed metalation, where a directing group on the furan ring guides a metalating agent to the 3-position. The resulting organometallic species can then react with an appropriate electrophile to introduce a functional group that can be further transformed into the azidomethyl moiety.
Furthermore, specific synthetic routes that build the furan ring itself can be designed to place the desired functionality at the 3-position from the outset.
Advanced Synthetic Approaches
Modern organic synthesis offers a variety of advanced methods for the construction of highly substituted and functionalized furans. organic-chemistry.orgacs.org These approaches often provide greater control over regioselectivity and can tolerate a wider range of functional groups. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to synthesize functionalized furan derivatives. nih.gov For instance, a bromo-substituted furan can be coupled with a suitable boronic acid or boronate ester to introduce new substituents. nih.gov
Other advanced methods include:
Michael-Heck reactions: A sequence of phosphine-palladium catalyzed Michael addition and Heck reactions can be used to construct highly substituted furans from functionalized allylic alcohols and activated alkynes. nih.gov
Decarboxylative annulation: Copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones can produce fused furan derivatives with high regioselectivity. nih.gov
Multi-component reactions: One-pot reactions involving multiple starting materials can efficiently generate complex furan structures. For example, a three-component reaction of a sulfonyl azide, a terminal alkyne, and a β-ketoester can yield substituted furans.
Formal C-H azidation: This method involves the regioselective borylation of a C-H bond followed by deborylative azidation to introduce an azide group. elsevierpure.com This strategy has been used to synthesize diazido compounds and could potentially be adapted for the synthesis of azidomethylfurans. elsevierpure.com
These advanced synthetic approaches provide powerful tools for accessing a diverse range of furan derivatives, including those with specific and complex substitution patterns like this compound.
| Compound Name |
|---|
| This compound |
| Furfural |
| 2-Furoic acid |
| 5-hydroxymethylfurfural (HMF) |
| 2,5-furandicarboxylic acid (FDCA) |
| Galactaric acid |
| Methyl furan-2-carboxylate |
| Sodium azide |
| Methyl 3-(bromomethyl)furan-2-carboxylate |
| Methyl 3-(chloromethyl)furan-2-carboxylate |
| 3-Furancarbaldehyde |
Multistep Synthesis Routes to Azidomethyl Furan-2-carboxylates
Multistep synthesis provides a reliable and classical approach to complex molecules, allowing for the purification of intermediates at each stage. The most logical and well-trodden path to this compound involves the preparation of a suitable halomethyl intermediate followed by nucleophilic substitution with an azide source.
A key precursor for this synthesis is Methyl 3-(bromomethyl)furan-2-carboxylate, an organic compound available commercially, which serves as a versatile building block in organic synthesis. cymitquimica.combiosynth.com Its structure combines a furan ring, a methyl carboxylate group, and a reactive bromomethyl substituent, making it an ideal starting point for introducing the azide functionality. cymitquimica.com The synthesis can be envisioned as a two-stage process starting from this precursor.
Stage 1: Precursor Acquisition or Synthesis The starting material, Methyl 3-(bromomethyl)furan-2-carboxylate, can be sourced commercially or synthesized from the corresponding 3-hydroxymethyl or 3-methyl furan derivative via standard halogenation reactions.
Stage 2: Nucleophilic Azide Substitution The core transformation is the conversion of the bromomethyl group to the azidomethyl group. This is typically achieved through a nucleophilic substitution reaction (S_N2 type) where the bromide, a good leaving group, is displaced by the azide anion (N₃⁻). wikipedia.org A common reagent for this purpose is sodium azide (NaN₃). The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can effectively solvate the cation (Na⁺) while leaving the azide anion highly reactive.
The general reaction is as follows: Methyl 3-(bromomethyl)furan-2-carboxylate + NaN₃ → this compound + NaBr
This method is widely applicable for converting alkyl halides to their corresponding azides. wikipedia.org
Table 1: Proposed Multistep Synthesis of this compound
| Step | Transformation | Typical Reagents and Solvents | Purpose |
| 1 | Halogenation (Hypothetical) | N-Bromosuccinimide (NBS) or PBr₃ on a 3-methyl or 3-hydroxymethyl furan precursor. | Installation of a good leaving group (bromide) to activate the methyl position for substitution. |
| 2 | Azidation | Sodium Azide (NaN₃) in a polar aprotic solvent like DMF or Acetone. | Nucleophilic displacement of the bromide to introduce the azide functionality. wikipedia.org |
One-Pot and Cascade Reactions in Furan Chemistry
In contrast to stepwise syntheses, one-pot and cascade reactions offer significant advantages in terms of efficiency, resource economy, and reduced waste generation. These processes combine multiple reaction steps in a single vessel without the isolation of intermediates, streamlining the synthetic workflow. researchgate.net While a specific one-pot synthesis for this compound is not prominently documented, numerous powerful cascade methodologies exist for constructing functionalized furan cores. nih.govrsc.org
One innovative approach involves the one-pot synthesis of 2,5-disubstituted furans from γ-ketoacids. researchgate.net Another strategy employs reaction cascades in water, a green solvent, to convert biomass-derived furfurals into highly substituted aromatic compounds through a sequence of hydrazone formation, in-situ cycloaddition, and aromatization. rsc.orgresearchgate.net Such methods highlight the potential for developing more direct routes to complex furans.
A relevant example is the one-pot synthesis of furan-2-carboxylate esters directly from furfural. mdpi.com In this process, furfural is first oxidized to furoic acid using a catalyst like cuprous chloride, and without isolation, the intermediate is immediately esterified to yield the final product. mdpi.com Adapting such a strategy could, in principle, lead to more efficient syntheses of furan-2-carboxylate backbones.
Table 2: Comparison of Synthetic Approaches
| Feature | Multistep Synthesis | One-Pot / Cascade Synthesis |
| Efficiency | Lower; requires workup and purification at each step. | Higher; saves time, solvents, and reagents. researchgate.net |
| Yield | Can be high overall, but losses occur at each stage. | Potentially higher overall yield by avoiding intermediate losses. |
| Process Control | High; each intermediate can be isolated and characterized. | Lower; requires careful optimization of conditions for all steps. |
| Green Chemistry | Generates more solvent and purification waste. | More aligned with green chemistry principles due to reduced waste. rsc.orgmdpi.com |
| Applicability | Broadly applicable and reliable. | Highly reaction-specific; requires compatible sequential transformations. |
Continuous Flow Synthesis Techniques for Azidomethyl Compounds
Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. These advantages are particularly pronounced in the synthesis of organic azides, which can be hazardous to handle in large quantities in traditional batch reactors due to their potential instability. cam.ac.uk
Flow chemistry enables the safe generation and immediate use of azides, minimizing the amount of energetic material present at any given time. cam.ac.uk A typical setup for azidation involves pumping a solution of the precursor, such as Methyl 3-(bromomethyl)furan-2-carboxylate, through a heated reactor column packed with an azide source. This source can be an immobilized reagent, such as a polymer-supported azide exchange resin (e.g., azide on Amberlite® IRA-400), which further enhances safety and simplifies purification as the resin can be filtered off. cam.ac.uk
This methodology provides a safe and efficient means to produce a continuous stream of the desired azido (B1232118) compound, which can be collected or channeled directly into a subsequent reaction, such as a cycloaddition, without isolation.
Table 3: Continuous Flow Azidation Parameters and Advantages
| Parameter / Feature | Description |
| Reactor Type | Packed-bed reactor with a solid-supported azide reagent or a heated coil reactor. |
| Precursors | Solution of alkyl halide (e.g., Methyl 3-(bromomethyl)furan-2-carboxylate) in a suitable solvent. |
| Reagent | Polymer-supported azide resin or a solution of NaN₃. |
| Temperature | Precisely controlled via external heating/cooling of the reactor. |
| Residence Time | Controlled by the flow rate and reactor volume; allows for precise reaction time optimization. |
| Safety | Primary Advantage: Small reaction volumes minimize risks associated with potentially explosive azides. cam.ac.uk |
| Scalability | Easily scaled by running the system for longer periods ("scaling out"). |
| Purification | Simplified, especially with supported reagents, often requiring only solvent evaporation. cam.ac.uk |
Purification and Isolation Methodologies in this compound Synthesis
The successful isolation of a pure chemical compound is as critical as its synthesis. For a molecule like this compound, a combination of standard organic chemistry techniques would be employed to separate it from unreacted starting materials, reagents, and byproducts.
Initial Workup: Extraction Following the reaction, a liquid-liquid extraction is typically the first step. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts, such as sodium bromide formed during the azidation reaction. This partitions the desired organic product into the organic layer, which is then separated and dried.
Primary Purification: Flash Column Chromatography Flash column chromatography is the most common and effective method for purifying organic compounds on a laboratory scale. phenomenex.comorgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in the mobile phase (eluent). phenomenex.comyoutube.com For a moderately polar compound like this compound, a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) would be used, with the polarity gradually increased to elute the product from the column. orgsyn.org The separation is monitored, often by Thin Layer Chromatography (TLC), to collect the fractions containing the pure product.
Final Isolation: Solvent Removal Once the pure fractions are collected from the chromatography column, the solvent is removed, usually under reduced pressure using a rotary evaporator. This yields the final, purified compound. If the product is a solid, recrystallization from a suitable solvent system can be employed as a final purification step to obtain a crystalline, high-purity material. For high-boiling liquids, vacuum distillation can be used, although care must be taken to avoid thermal decomposition of the azide functionality. rochester.edu
Table 4: Summary of Purification Techniques
| Technique | Principle | Application in Synthesis |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Removes inorganic salts (e.g., NaBr) and water-soluble impurities post-reaction. |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). phenomenex.com | Primary purification step to separate the target compound from byproducts and unreacted starting materials. orgsyn.org |
| Rotary Evaporation | Rapid solvent removal by evaporation under reduced pressure. | Isolates the non-volatile product from the volatile eluent after chromatography. |
| Recrystallization | Difference in solubility of a solid in a solvent at different temperatures. | Final purification step for solid products to achieve high purity and crystalline form. |
Reaction Chemistry and Chemical Transformations of Methyl 3 Azidomethyl Furan 2 Carboxylate
Reactivity of the Azide (B81097) Functional Group
The azidomethyl group is the most reactive site on the molecule under many conditions, participating in a host of transformations unique to azides. These reactions are fundamental in organic synthesis for the introduction of nitrogen-containing functionalities.
Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)
The azide functional group is well-known for its participation in 1,3-dipolar cycloaddition reactions. The most prominent of these is the Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction involves the coupling of an azide with a terminal or internal alkyne to form a stable 1,2,3-triazole ring.
The reaction can proceed under thermal conditions, often leading to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org However, the copper(I)-catalyzed variant (CuAAC) offers significant advantages, including remarkable rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version), mild reaction conditions (room temperature and aqueous solvents), and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.org Alternatively, ruthenium-catalyzed versions (RuAAC) can selectively produce the 1,5-regioisomer. nih.gov
For Methyl 3-(azidomethyl)furan-2-carboxylate, this reaction provides a highly efficient method for conjugation and derivatization. By reacting it with various alkynes under click conditions, a library of furan-triazole hybrids can be synthesized. These reactions are characterized by high yields, wide functional group tolerance, and simple work-up procedures. nih.govorganic-chemistry.org Strain-promoted azide-alkyne cycloadditions (SPAAC) using strained cyclooctynes offer a metal-free alternative, which is particularly valuable in biological applications to avoid catalyst toxicity. wikipedia.orgmdpi.com
| Reaction Type | Reactant | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Alkyne | Thermal (heat) | Mixture of 1,4- and 1,5-triazole regioisomers | Classic method, often requires elevated temperatures. organic-chemistry.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Cu(I) source (e.g., CuI, or CuSO₄/reducing agent) | 1,4-Disubstituted-1,2,3-triazole | High regioselectivity, fast rates, mild aqueous conditions. organic-chemistry.orgnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal or Internal Alkyne | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-Disubstituted-1,2,3-triazole | Complementary regioselectivity to CuAAC. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Metal-free, ambient temperature | Fused triazole ring system | Bioorthogonal, avoids metal catalyst toxicity. wikipedia.orgmdpi.com |
Reduction to Amines
The azide group can be readily and cleanly reduced to a primary amine. This transformation is a cornerstone of amine synthesis due to the stability of azides and the lack of over-alkylation side products that can plague other methods. organic-chemistry.org The resulting compound, Methyl 3-(aminomethyl)furan-2-carboxylate, is a valuable intermediate for further functionalization, such as amide bond formation.
A variety of reducing agents can accomplish this transformation under mild conditions. wikipedia.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) with a hydrogen source is a common and efficient method. Another widely used method is the Staudinger reduction, which involves treatment with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide intermediate. organic-chemistry.orgwikipedia.org This two-step process is exceptionally mild and chemoselective. wikipedia.org
| Method | Reagents | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methyl 3-(aminomethyl)furan-2-carboxylate | Common, efficient, clean reaction. |
| Staudinger Reduction | 1. PPh₃ or PBu₃ 2. H₂O | Methyl 3-(aminomethyl)furan-2-carboxylate | Very mild, high chemoselectivity, tolerant of many functional groups. organic-chemistry.orgwikipedia.org |
Staudinger Ligation and Aza-Wittig Reactions
The reaction of the azide group in this compound with a phosphine (e.g., triphenylphosphine) initially forms a phosphazide, which then loses dinitrogen (N₂) to produce an iminophosphorane, also known as an aza-ylide. organic-chemistry.orgwikipedia.org This intermediate is central to both the Staudinger ligation and the aza-Wittig reaction.
In the Staudinger ligation , the phosphine reagent is engineered with an electrophilic trap, typically an ortho-ester. The initially formed aza-ylide undergoes a rapid intramolecular reaction with the trap to form a stable amide bond, a process widely used in chemical biology for bioconjugation. wikipedia.org
In the aza-Wittig reaction , the iminophosphorane intermediate is intercepted by an electrophile, most commonly a carbonyl compound like an aldehyde or ketone. wikipedia.org The reaction proceeds analogously to the standard Wittig reaction, yielding an imine and a phosphine oxide byproduct. wikipedia.org This reaction is a powerful tool for forming carbon-nitrogen double bonds and has been used extensively in the synthesis of N-heterocycles. wikipedia.org For this compound, reaction with a phosphine and an aldehyde would lead to the corresponding N-furfuryl imine derivative.
Curtius Rearrangement and Isocyanate Formation (with furan-2-carbonyl azide analogs)
While the azidomethyl group of the title compound does not undergo a Curtius rearrangement, its structural analog, furan-2-carbonyl azide, serves as a classic example of this reaction. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org
Heating furan-2-carbonyl azide results in its rearrangement to produce furanyl isocyanate. wikipedia.org This highly reactive isocyanate is a versatile intermediate that is not typically isolated but is trapped in situ with various nucleophiles. For instance, in the presence of an alcohol, it forms a stable furanyl carbamate; with water, it hydrolyzes to a primary amine (after decarboxylation of the intermediate carbamic acid); and with amines, it yields urea (B33335) derivatives. wikipedia.orgwikipedia.org The rearrangement proceeds with complete retention of the migrating group's stereochemistry. wikipedia.org
Transformations Involving the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, its aromaticity is less than that of benzene, and it can also participate in reactions typical of conjugated dienes. The electron-withdrawing nature of the carboxylate group at the 2-position deactivates the ring towards electrophilic attack.
Electrophilic Aromatic Substitution Reactions of Furan-2-carboxylates
Furan undergoes electrophilic aromatic substitution more readily than benzene, typically reacting under milder conditions. organic-chemistry.org Substitution occurs preferentially at the C2 (α) position because the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance, with three contributing resonance structures. organic-chemistry.orgacs.org Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. acs.org
In this compound, the C2 and C3 positions are already substituted. The C5 position is the most likely site for electrophilic attack, analogous to the reactivity at C2 in unsubstituted furan. The C4 position is the least reactive. The presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the ring, meaning that forcing conditions may be required for substitution to occur compared to unsubstituted furan. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Diels-Alder Cycloadditions and Related Pericyclic Reactions of Furan Derivatives
The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize 7-oxabicyclo[2.2.1]heptene derivatives. However, the reactivity of the furan is significantly influenced by its substituents. Generally, electron-donating groups on the furan enhance its reactivity as a diene, while electron-withdrawing groups, such as the methyl carboxylate group in this compound, decrease its reactivity.
Despite the deactivating effect of the ester, furan-2-carboxylates and other furoic acid derivatives can participate in Diels-Alder reactions, particularly with strong dienophiles like maleimides. The reaction often requires forcing conditions, such as high pressure or elevated temperatures. However, conducting the reaction in water or converting the carboxylic acid to its carboxylate salt can significantly enhance the reaction rate, allowing the cycloaddition to proceed under milder conditions.
The substituent at the 3-position, in this case, the azidomethyl group, would also exert a steric and electronic influence on the cycloaddition. The steric bulk of the azidomethyl group might disfavor the formation of the endo product, which is often the kinetically preferred product in Diels-Alder reactions.
| Diene | Dienophile | Conditions | Product | Reference |
| 2-Furoic acid | N-Methylmaleimide | Water, rt | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative | |
| Furan | Methyl 2H-azirine-3-carboxylate | Not specified | Aziridine cycloadduct | |
| 2-Methylfuran | Olefins | Not specified | Substituted cyclohexene (B86901) derivatives | |
| Furan | N-Azobenzene maleimides | Not specified | 3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione derivatives |
Ring-Opening and Rearrangement Pathways of Furan-2-carboxylates
The furan ring in this compound is susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. The presence of substituents significantly influences the outcome of these reactions.
A classic example of furan rearrangement is the Achmatowicz reaction, where a furan is converted into a dihydropyran. This reaction is typically initiated by the oxidation of a furfuryl alcohol, followed by acid-catalyzed rearrangement. While the target molecule lacks a hydroxyl group, acid-catalyzed ring-opening of substituted furans can lead to a variety of products. For instance, the acid-catalyzed reaction of 4-(5-methyl-2-furyl)-2-butanone results in a single ring-opened product in high yield.
The azidomethyl group introduces the possibility of unique rearrangement pathways. For example, thermolysis or photolysis of the azide can generate a highly reactive nitrene intermediate. This nitrene could potentially undergo intramolecular reactions, such as C-H insertion or addition to the furan ring, leading to novel heterocyclic systems. The thermolysis of other azido-substituted heterocyclic compounds is known to produce fused ring systems.
Furthermore, furan-2-carboximidamides have been shown to undergo oxidative rearrangement to form 2-acylaminofurans. While not directly applicable to this compound, this highlights the diverse rearrangement possibilities of substituted furans. Studies on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methane derivatives have shown that acid-catalyzed reactions can lead to the formation of indole (B1671886) derivatives through furan ring-opening.
| Furan Derivative | Reagent/Condition | Product | Reference |
| Furfuryl alcohol | Bromine in methanol (B129727), then dilute sulfuric acid | Dihydropyran derivative | |
| 4-(5-methyl-2-furyl)-2-butanone | Catalytic hydrochloric acid, 80 °C | Single ring-opened product | |
| Furan-2-carboximidamides | (Dicarboxyiodo)benzenes | N1-acyl-N1-(2-furyl)ureas | |
| (2-Aminophenyl)bis(5-tert-butyl-2-furyl)methanes | Acidic conditions | Indole derivatives |
Modifications of the Ester Moiety
The methyl ester group at the 2-position of the furan ring is a versatile handle for further chemical transformations.
Hydrolysis and Transesterification Reactions
The methyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol or ethanol, is typically cleaner and avoids potential acid-catalyzed degradation of the furan ring.
Transesterification can be achieved by heating the methyl ester in an excess of another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of other alkyl esters of 3-(azidomethyl)furan-2-carboxylic acid.
| Reaction | Reagents | Product |
| Hydrolysis | NaOH, H₂O/MeOH | 3-(Azidomethyl)furan-2-carboxylic acid |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 3-(azidomethyl)furan-2-carboxylate |
Derivatization of the Carboxylate Group
The carboxylate group can be converted into a wide range of other functional groups, significantly expanding the synthetic utility of this compound.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction may require heating or the use of a catalyst. The resulting amide can serve as a precursor for further transformations.
Reduction: The ester can be reduced to the corresponding primary alcohol, [3-(azidomethyl)furan-2-yl]methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the ester to form tertiary alcohols after acidic workup. This reaction proceeds through a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent.
| Starting Material | Reagent | Product |
| This compound | RNH₂ | N-Alkyl-3-(azidomethyl)furan-2-carboxamide |
| This compound | LiAlH₄, then H₃O⁺ | [3-(Azidomethyl)furan-2-yl]methanol |
| This compound | 1. 2 eq. RMgX, 2. H₃O⁺ | 2-[1-Hydroxy-1,1-dialkyl)methyl]-3-(azidomethyl)furan |
Methyl 3 Azidomethyl Furan 2 Carboxylate As a Versatile Building Block in Chemical Synthesis
Synthesis of Complex Organic Molecules
Precursor for Nitrogen-Containing Heterocycles (e.g., Triazoles, Oxazoles, Azirines)
Methyl 3-(azidomethyl)furan-2-carboxylate is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The presence of the azide (B81097) group allows for its participation in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.org The furan (B31954) moiety itself can also be a reactive component, participating in various transformations to form other heterocyclic systems.
Triazoles: The synthesis of triazoles using this compound as a starting material is a prominent application. By reacting it with a variety of terminal alkynes in the presence of a copper(I) catalyst, a diverse library of furan-containing triazoles can be generated in good to excellent yields. researchgate.net This methodology is attractive for its mild reaction conditions, often employing benign solvents like aqueous ethanol, and its tolerance of a wide range of functional groups on the alkyne coupling partner. organic-chemistry.orgresearchgate.net The resulting triazole-functionalized furans are of interest in medicinal chemistry and materials science. frontiersin.orgnih.gov
A general scheme for the synthesis of 1,2,3-triazoles from an azide and a terminal alkyne via CuAAC is shown below:
R1-N3 + R2-C≡CH → (in the presence of a Cu(I) catalyst) → 1,4-disubstituted 1,2,3-triazole
This reaction is known for its high yields and stereospecificity. organic-chemistry.org
Oxazoles: While direct conversion to oxazoles is less common, the azide functionality can be a precursor to amines, which can then participate in cyclization reactions to form oxazoles. More relevant is the synthesis of oxazoles from related azido (B1232118) compounds. For instance, 2-(azidomethyl)oxazoles can be synthesized in a continuous-flow process starting from vinyl azides. This process involves the thermolysis of vinyl azides to form azirines, which then react with bromoacetyl bromide to yield 2-(bromomethyl)oxazoles. A subsequent nucleophilic displacement with sodium azide furnishes the desired 2-(azidomethyl)oxazoles. beilstein-journals.org
Azirines: 2H-Azirines are strained, three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. d-nb.info They can be generated from the thermolysis or photolysis of vinyl azides. beilstein-journals.org While not a direct product from this compound, the chemistry of azides is intrinsically linked to the formation of azirines. For example, the thermolysis of vinyl azides is a known route to 2H-azirines. beilstein-journals.org These azirines can then be used to synthesize other heterocycles, including oxazoles. d-nb.infouc.pt
Role in the Assembly of Polyfunctionalized Furan Derivatives
This compound is a key starting material for creating a variety of furan derivatives with multiple functional groups. The existing ester and azide functionalities can be selectively modified, and the furan ring itself can undergo further substitution or transformation.
The strategic placement of the azidomethyl and carboxylate groups at the 2- and 3-positions of the furan ring allows for a range of chemical manipulations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The azide group, as previously mentioned, is a versatile handle for introducing nitrogen-containing moieties via click chemistry or reduction to an amine followed by further functionalization. researchgate.net
Research has demonstrated the synthesis of various furan derivatives starting from furan-2-carboxylates. For example, arylation of furan-2-carboxylic acid or its methyl ester can lead to 5-arylfuran-2-carboxylic acids, which are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.net Furthermore, the synthesis of other functionalized furan monomers, such as those derived from 2,5-diformylfuran, highlights the potential for creating a wide array of furan-based materials. nih.govmdpi.com
Contributions to Advanced Materials Chemistry
Monomer in Polymer Synthesis (e.g., Click Chemistry-based Polymerization)
The bifunctional nature of this compound, possessing both an azide group and a polymerizable furan ester moiety, makes it a valuable monomer in the synthesis of advanced polymers. The azide group is particularly amenable to click chemistry-based polymerization techniques. organic-chemistry.org
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and can be employed for step-growth polymerization. acs.org By reacting a monomer containing at least two azide groups with a monomer containing at least two alkyne groups, polymers with repeating triazole linkages can be formed.
This compound can be incorporated into polymers through various strategies. For instance, a di-alkyne can be polymerized with a di-azide, where the furan derivative could be part of the di-azide monomer. The resulting polymers would feature furan rings and triazole linkages in their backbone, potentially imparting unique properties such as thermal stability and specific solubility characteristics. The incorporation of pendent clickable functionalities, like the azide group, along a polymer chain allows for post-polymerization modifications, enabling the synthesis of functional materials with tailored properties. acs.orgnih.gov
The synthesis of energetic polymers is another area where azido-functionalized monomers are utilized. For example, 3-azidomethyl-3-methyloxetane (AMMO) is used in cationic ring-opening polymerization to create energetic copolyethers. researchgate.net While a different heterocyclic system, this demonstrates the utility of the azidomethyl group in polymer chemistry.
Scaffold for Supramolecular Assembly (from a synthetic perspective)
From a synthetic standpoint, this compound can serve as a foundational scaffold for building larger, more complex molecules capable of participating in supramolecular assembly. The furan ring provides a rigid core, while the azidomethyl and carboxylate groups offer points for synthetic elaboration.
The azide group can be converted into a triazole through click chemistry, which is a known motif for directing supramolecular assembly through hydrogen bonding and π-π stacking interactions. acs.org By attaching different functionalities to the alkyne partner, the resulting furan-triazole conjugate can be designed to self-assemble into specific architectures.
For example, the synthesis of linear polymers with 2,6-bis(1,2,3-triazol-4-yl)pyridine units in the backbone has been shown to lead to helical structures that can form metallogels upon the addition of metal ions. acs.org This illustrates how the strategic placement of triazole units can lead to complex supramolecular structures. While this example does not directly involve a furan core, the principle can be extended to derivatives of this compound.
Design and Synthesis of Analogs and Derivatives of this compound
The design and synthesis of analogs and derivatives of this compound involve modifications at several key positions: the furan ring, the azidomethyl group, and the ester functionality. These modifications aim to tune the molecule's reactivity and physical properties for specific applications.
Modifications on the Furan Ring:
Substitution: Introducing substituents at other positions on the furan ring can alter its electronic properties and steric environment. For example, starting with a substituted furan, such as methyl 2-methylfuran-3-carboxylate, could lead to analogs with different reactivity profiles. nih.gov
Ring Transformation: The furan ring itself can be a precursor to other heterocycles. For instance, furan derivatives can undergo rearrangements to form benzofurans. mdpi.com
Modifications of the Azidomethyl Group:
Chain Length: The length of the carbon chain connecting the azide to the furan ring can be varied.
Replacement of Azide: The azide can be converted to other functional groups. For instance, reduction of the azide yields an amine, which can then be acylated or alkylated to produce a wide range of derivatives.
Modifications of the Ester Group:
Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amides.
Reduction: The ester can be reduced to a primary alcohol, providing another point for further functionalization.
An example of a related synthetic transformation is the preparation of 3-azido-5-(azidomethyl)benzene derivatives. elsevierpure.comresearchgate.net This work demonstrates the synthesis of diazido compounds with other functional groups that can be selectively transformed, highlighting the modular approach to creating diverse analogs.
The synthesis of these analogs often relies on established synthetic methodologies. For instance, the introduction of the azidomethyl group can be achieved by nucleophilic substitution of a corresponding bromomethyl or tosylmethyl derivative with sodium azide. The synthesis of methyl 3-(bromomethyl)furan-2-carboxylate provides a direct precursor for obtaining this compound. biosynth.com
Below is a table summarizing some related furan and azirine derivatives and their synthetic utility.
| Compound Name | Structure | Key Synthetic Application |
| Methyl 2-methylfuran-3-carboxylate | Starting material for furan-based analogs. nih.gov | |
| Methyl 3-(bromomethyl)furan-2-carboxylate | Precursor for nucleophilic substitution to introduce the azidomethyl group. biosynth.com | |
| 2H-Azirine-3-carboxylates | Intermediates in the synthesis of various heterocycles. rsc.org | |
| 5-Arylfuran-2-carboxylic acids | Building blocks for complex heterocyclic systems. researchgate.net | |
| 2-(Azidomethyl)oxazoles | Heterocyclic compounds synthesized from vinyl azides. beilstein-journals.org |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For METHYL 3-(AZIDOMETHYL)FURAN-2-CARBOXYLATE, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the structure, we can predict the following resonances:
Furan (B31954) Ring Protons: The furan ring has two protons. The proton at the C4 position would likely appear as a doublet, and the proton at the C5 position as another doublet, with their coupling constant indicating their ortho relationship.
Azidomethyl Protons (-CH₂N₃): The two protons of the azidomethyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would likely be in the range of 4.0-5.0 ppm due to the deshielding effect of the adjacent azide (B81097) group.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.
For comparison, the related isomer, methyl 5-(azidomethyl)furan-2-carboxylate, shows a singlet for the azidomethyl protons and a singlet for the methyl ester protons. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The predicted chemical shifts are:
Carbonyl Carbon (C=O): The ester carbonyl carbon would be the most downfield signal, typically appearing in the range of 160-170 ppm.
Furan Ring Carbons: The four carbons of the furan ring would show distinct signals in the aromatic region of the spectrum. The carbon attached to the ester group (C2) and the carbon attached to the azidomethyl group (C3) would have characteristic shifts, as would the C4 and C5 carbons.
Azidomethyl Carbon (-CH₂N₃): The carbon of the azidomethyl group would likely appear in the range of 50-60 ppm.
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group would be expected in the range of 50-55 ppm. rsc.org
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Furan-H (C5) | ~7.5 | d | 1H |
| Furan-H (C4) | ~6.5 | d | 1H |
| -CH₂N₃ | ~4.5 | s | 2H |
| -OCH₃ | ~3.9 | s | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O | 160-165 |
| Furan-C2 | 145-150 |
| Furan-C5 | 140-145 |
| Furan-C3 | 120-125 |
| Furan-C4 | 110-115 |
| -CH₂N₃ | 50-55 |
| -OCH₃ | 50-55 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the azide, ester, and furan functional groups.
Azide (N₃) Stretch: A strong and sharp absorption band is expected in the region of 2100-2160 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide group. orgsyn.org
Carbonyl (C=O) Stretch: A strong absorption band corresponding to the ester carbonyl group should appear in the range of 1710-1740 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester and the furan ring would likely appear in the region of 1000-1300 cm⁻¹.
Furan Ring Vibrations: The furan ring will exhibit characteristic C-H and C=C stretching and bending vibrations.
The IR spectrum of the related compound methyl 2-furoate shows a strong carbonyl absorption. thermofisher.com The presence of the azide group in the target molecule would be the most distinguishing feature in its IR spectrum.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | 2100-2160 | Strong, Sharp |
| Ester (C=O) | Stretch | 1710-1740 | Strong |
| Furan Ring | C=C Stretch | 1500-1600 | Medium |
| Ester (C-O) | Stretch | 1200-1300 | Strong |
| Furan Ring (C-O-C) | Stretch | 1000-1100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight.
The molecular formula of the compound is C₇H₇N₃O₃, which gives a molecular weight of 181.15 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 181.
The fragmentation pattern would be influenced by the stability of the resulting fragments. Key fragmentation pathways could include:
Loss of the azidomethyl radical (•CH₂N₃) to give a fragment at m/z = 125.
Loss of the methoxy (B1213986) group (•OCH₃) from the ester to give a fragment at m/z = 150.
Loss of the entire ester group.
Cleavage of the furan ring.
The mass spectrum of the related compound methyl 2-methylfuran-3-carboxylate shows a molecular ion peak at m/z 140, with major fragments at m/z 109 and 125. nih.gov
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 181 | [M]⁺ |
| 153 | [M - N₂]⁺ |
| 150 | [M - OCH₃]⁺ |
| 125 | [M - CH₂N₃]⁺ |
| 95 | [Furan-C(O)OCH₃]⁺ |
Advanced X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. While there is no specific X-ray crystal structure data available for this compound, analysis of related furan-2-carboxylate (B1237412) derivatives can offer insights into the expected solid-state packing and intermolecular interactions.
For instance, the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime reveals that the furan and benzoate (B1203000) rings are nearly coplanar. researchgate.netnih.gov Molecules in the crystal lattice are linked by C-H···O hydrogen bonds, forming chains. researchgate.netnih.gov Similarly, the crystal structure of (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone shows that molecules are linked by weak C—H⋯O hydrogen bonds. nih.gov
Theoretical and Computational Investigations on Methyl 3 Azidomethyl Furan 2 Carboxylate
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on substituted furans and organic azides typically involve analyzing the molecule's electron density to predict its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. For a hypothetical analysis of the title compound, one would calculate the energies of the HOMO and LUMO to predict its electrophilic and nucleophilic sites. For instance, in related furan (B31954) systems, the electron-rich furan ring often influences the HOMO, while electron-withdrawing groups like esters and azides can significantly lower the LUMO energy, impacting reactivity. bohrium.comresearchgate.net
Energetics of Reaction Pathways and Transition States
Computational chemistry can model the energy changes that occur during a chemical reaction. bohrium.com This involves calculating the energies of reactants, products, and any intermediates and transition states. For an azide-containing compound, a key reaction pathway to investigate would be its thermal or photochemical decomposition, which often proceeds through a nitrene intermediate. bohrium.comresearchgate.net DFT calculations could elucidate the energy barriers for such a reaction, providing insight into the conditions required for it to occur. bohrium.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. youtube.comarxiv.org This can provide a detailed understanding of the conformational flexibility of a molecule. For a compound like METHYL 3-(AZIDOMETHYL)FURAN-2-CARBOXYLATE, MD simulations could reveal the preferred orientations of the azidomethyl and ester substituents relative to the furan ring, which can influence its reactivity and interactions with other molecules. psu.edudpi-proceedings.comnih.gov
Quantitative Structure-Activity Relationships (QSAR) within Chemical Families
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.govdigitaloceanspaces.comnih.gov While often used for predicting biological activity, QSAR can also be applied in synthetic design to predict properties like reactivity or stability. A QSAR study on a family of furan-2-carboxylates could identify key structural features that influence a desired synthetic outcome. However, no such studies focused on the synthetic design of azidomethyl furan derivatives were found.
Computational Predictions of Reaction Selectivity and Mechanism
Computational methods are invaluable for predicting the outcome of chemical reactions. rsc.orgnih.gov By calculating the energies of different possible reaction pathways and transition states, chemists can predict which products are most likely to form (regio- and stereoselectivity). For the title compound, computational studies could predict the selectivity of cycloaddition reactions involving the azide (B81097) group or substitution reactions on the furan ring. rsc.orgacs.org These predictions are based on fundamental principles of kinetics and thermodynamics. nih.govnih.gov
Future Research Directions and Outlook in Furan Azide Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of furan (B31954) derivatives is a mature field, yet there is a continuous drive towards more sustainable and efficient methodologies. tandfonline.comresearchgate.net A primary future goal will be to establish synthetic pathways to METHYL 3-(AZIDOMETHYL)FURAN-2-CARBOXYLATE that utilize renewable starting materials and environmentally benign processes.
Future synthetic strategies could focus on:
Bio-based Feedstocks : Leveraging the abundance of furfural (B47365), derived from lignocellulosic biomass, as a primary precursor for the furan ring. scispace.commdpi.com Research into the selective functionalization of furfural derivatives to build the required substitution pattern is a key challenge.
Catalytic C-H Functionalization : Moving beyond classical multi-step syntheses by developing methods for the direct introduction of the azidomethyl group onto a pre-formed furan-2-carboxylate (B1237412) scaffold through catalytic C-H activation.
Green Azidation Methods : Exploring alternatives to traditional azidation reagents like sodium azide (B81097), which can pose safety and toxicity concerns. masterorganicchemistry.com This includes the development of in-situ azide generation protocols or the use of less hazardous azide sources.
Flow Chemistry : Implementing continuous flow processes for the synthesis, which can offer enhanced safety, particularly when handling energetic intermediates like organic azides, improved reproducibility, and easier scalability.
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Precursors | Potential Advantages | Key Challenges |
| Classical Synthesis | Methyl 3-(bromomethyl)furan-2-carboxylate, Sodium Azide | Well-established reactions (SN2) masterorganicchemistry.com | Use of hazardous reagents, multiple steps. |
| Bio-Based Route | Furfural, Malonic Acid, Azide Source | Utilizes renewable feedstock scispace.comnih.gov | Requires efficient multi-step conversion and functionalization. |
| C-H Activation | Methyl 3-methylfuran-2-carboxylate sigmaaldrich.com, Azidating Agent | Atom economy, reduced step count | Catalyst development, achieving high regioselectivity. |
| Flow Chemistry | Optimized batch precursors | Enhanced safety for handling azides, scalability | High initial setup cost, process optimization required. |
Exploration of Underutilized Reaction Pathways of the Azide and Furan Moieties
The true potential of this compound lies in the combined reactivity of its functional groups. While the azide is well-known for cycloadditions and reductions, and the furan for Diels-Alder and electrophilic substitution reactions, the interplay between these two moieties within the same molecule is a fertile ground for discovery. masterorganicchemistry.comprakse.lvnih.gov
Future research should investigate:
Intramolecular Reactions : Probing the possibility of inducing intramolecular cyclization between the azide and the furan ring or the ester group under thermal, photochemical, or catalytic conditions to generate novel heterocyclic scaffolds.
Tandem Reactions : Designing one-pot reaction sequences where both the azide and the furan ring react sequentially to build molecular complexity rapidly. For example, a Diels-Alder reaction of the furan followed by a "click" reaction of the azide. nih.govyoutube.com
Force-Promoted Chemistry : Investigating the molecule's response to mechanical stress when incorporated into a polymer backbone, potentially leading to force-promoted retro-cycloadditions or other unique bond-scission events. acs.org
Dipolar Cycloadditions Beyond Alkynes : While azide-alkyne cycloaddition is dominant, exploring reactions with other dipolarophiles like alkenes, nitriles, or even the furan ring itself under specific conditions. nih.gov
Integration of this compound in Multifunctional Material Design
The structure of this compound makes it an ideal monomer or cross-linking agent for the synthesis of advanced functional materials. The furan ring can be part of a rigid and potentially conjugated backbone, while the azide serves as a powerful chemical handle for modification and linking. prakse.lvresearchgate.net
Key areas for material science applications include:
Self-Healing Polymers : Utilizing the furan moiety as a diene in reversible Diels-Alder reactions with bismaleimides. researchgate.net The azide group could then be used to append additional functionalities or to graft the self-healing polymer onto other surfaces.
Advanced Polymer Resins : Incorporating the molecule into furan-based resins, where the azide provides a latent curing or cross-linking site that can be triggered orthogonally to the main polymerization process. scispace.com
Surface Functionalization : Using the azide for the covalent attachment of the furan unit to surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the creation of tailored interfaces with specific chemical or electronic properties. masterorganicchemistry.com
Bio-conjugation : "Clicking" the molecule onto biomolecules (peptides, proteins, DNA) that have been modified with an alkyne group. This could be used to label biological systems with a furan tag for imaging or to develop new biocomposite materials.
Table 2: Potential Roles in Material Design
| Application Area | Role of Furan Moiety | Role of Azide Moiety | Potential Outcome |
| Self-Healing Materials | Reversible Diene (Diels-Alder) researchgate.net | Orthogonal functionalization handle | Healable coatings and composites |
| Functional Polymers | Conjugated system component researchgate.net | Cross-linking or grafting site | Tunable electronic materials, smart resins |
| Surface Engineering | Provides specific surface properties | Covalent attachment via "click" chemistry youtube.com | Modified electrodes, biocompatible surfaces |
| Biocomposites | Biocompatible scaffold | Bio-orthogonal ligation handle masterorganicchemistry.com | Labeled biomolecules, functional hydrogels |
Advanced Mechanistic Studies using Modern Analytical Techniques
A deep understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations and for designing more efficient processes. The complex interplay of the functional groups in this compound necessitates the use of sophisticated analytical methods.
Future mechanistic work should employ:
In-situ Spectroscopy : Utilizing techniques like in-situ NMR and FT-IR to monitor reactions in real-time, allowing for the detection of transient intermediates and the elucidation of reaction kinetics.
Isotopic Labeling Studies : Synthesizing isotopically labeled (e.g., ¹³C, ¹⁵N) versions of the molecule to trace the fate of specific atoms through complex rearrangements and cyclizations.
Advanced Mass Spectrometry : Using techniques like ESI-MS/MS to trap and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways.
Kinetic Analysis : Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions, which can help distinguish between competing pathways. nih.gov
Synergistic Approaches Combining Experimental and Computational Chemistry
The synergy between experimental and computational chemistry has become a powerful paradigm in modern chemical research. researchgate.net For a molecule like this compound, this combined approach can accelerate discovery and deepen understanding.
Future progress will be driven by:
Predictive Modeling : Using Density Functional Theory (DFT) and other computational methods to predict the feasibility and activation barriers of novel reaction pathways (e.g., intramolecular cyclizations) before they are attempted in the lab. acs.org
Spectroscopic Correlation : Calculating theoretical NMR and IR spectra of potential intermediates and products to aid in the interpretation of experimental spectroscopic data. researchgate.net
Understanding Reactivity : Modeling the electronic structure, frontier molecular orbitals, and aromaticity of the furan ring to rationalize its reactivity in various transformations and to guide the design of new reactions. wikipedia.orgyoutube.com
Rational Catalyst Design : Computationally screening potential catalysts for specific transformations, such as C-H azidomethylation or controlled polymerization, to identify the most promising candidates for experimental validation.
By integrating predictive computational studies with targeted experimental work, the development cycle for new reactions and materials based on furan-azide chemistry can be significantly shortened, paving the way for rapid innovation in this promising field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(azidomethyl)furan-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. For example, azide introduction to furan derivatives often involves substituting a halide (e.g., bromide) with sodium azide in polar aprotic solvents like DMF at 60–80°C . Yield optimization requires strict control of stoichiometry (e.g., 1.2–1.5 eq NaN₃) and inert atmospheres to prevent azide decomposition. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproducts from competing reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the furan ring (δ 6.5–7.5 ppm for protons, δ 110–150 ppm for carbons) and azidomethyl group (δ 3.5–4.5 ppm for CH₂N₃) .
- IR : The azide stretch (~2100 cm⁻¹) confirms functional group integrity .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in structurally analogous furan-carboxylates (e.g., bond angles of 105–110° for the furan ring) .
Q. How is this compound utilized as a building block in heterocyclic synthesis?
- Methodological Answer : The azide group enables click chemistry for triazole formation via CuAAC, while the ester moiety participates in hydrolysis or aminolysis. For instance, it can serve as a precursor for 1,2,3-triazole-linked furan derivatives under CuSO₄/sodium ascorbate conditions . Such derivatives are intermediates in bioactive molecule synthesis (e.g., antimicrobial agents) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of azide group reactions in this compound?
- Methodological Answer : DFT studies reveal that the electron-withdrawing ester group at C2 directs electrophilic attacks to C5 of the furan ring, while steric effects at the azidomethyl group influence CuAAC regioselectivity. Solvent polarity (e.g., DMSO vs. toluene) further modulates transition-state energetics, favoring 1,4-triazole adducts . Kinetic experiments (e.g., monitoring via in situ IR) validate computational predictions .
Q. How does thermal and photolytic stability impact experimental design for this compound?
- Methodological Answer :
- Thermal Stability : TGA/DSC analyses show decomposition onset at ~120°C, necessitating reactions below this threshold. Azide explosivity risks require small-scale trials (<100 mg) in controlled environments .
- Photolytic Stability : UV-Vis studies indicate gradual azide degradation under 254 nm light; amber glassware or light-exclusion protocols are recommended for long-term storage .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer : DFT (B3LYP/6-311+G**) models assess frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic interactions. For example, the LUMO of the azidomethyl group localizes on the terminal nitrogen, making it reactive toward strained alkynes in bioorthogonal chemistry . MD simulations (AMBER force fields) further evaluate solvation effects on reaction barriers .
Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?
- Methodological Answer : Discrepancies in azidation yields (40–85%) arise from solvent purity (e.g., trace water in DMF hydrolyzes azides) or catalyst batch variability. Reproducibility requires strict solvent drying (molecular sieves) and standardized Cu(I) sources (e.g., CuBr(PPh₃)₃ vs. CuSO₄/ascorbate) . Cross-lab validation via round-robin testing is advised .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
